Niobium selenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

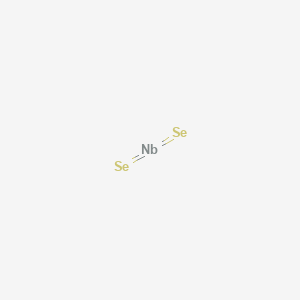

Niobium selenide, also known as niobium(IV) selenide, is a layered transition metal dichalcogenide with the chemical formula NbSe₂. It is known for its unique properties, including superconductivity at low temperatures and the ability to form monolayers. This compound is a gray solid with a density of 6.3 g/cm³ and a melting point exceeding 1300°C .

Mechanism of Action

Target of Action

Niobium selenide (NbSe2) is a layered transition metal dichalcogenide . It primarily targets electronic systems, where it acts as a lubricant and a superconductor . It also has applications in sodium-ion batteries as an anode material .

Mode of Action

NbSe2 interacts with its targets through its unique electronic properties. As a superconductor, it can conduct electricity without resistance below a critical temperature of 7.2 K . In sodium-ion batteries, it contributes to high theoretical capacity and excellent conductivity . NbSe2 can also be used in mode-locked fiber lasers, where it acts as a saturable absorber with a wide working bandwidth and excellent nonlinear optical response .

Biochemical Pathways

Selenium is known to be incorporated into proteins and nucleic acids via selenocysteine and 2-selenouridine, respectively .

Pharmacokinetics

The properties of nbse2 can be manipulated by varying the precursors used in its synthesis .

Result of Action

The action of NbSe2 results in several effects at the molecular and cellular level. As a superconductor, it enables the lossless transmission of electric current . In sodium-ion batteries, it enhances energy storage capacity . In mode-locked fiber lasers, it contributes to the generation of ultrashort light pulses .

Action Environment

The action of NbSe2 can be influenced by environmental factors. For instance, its superconducting properties are temperature-dependent, with superconductivity occurring below 7.2 K . Additionally, the properties of NbSe2 nanostructures, such as their structure, morphology, and optical properties, can be influenced by the choice of metal and selenium precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niobium selenide can be synthesized using various methods, including chemical vapor deposition (CVD) and solid-state reactions. In the CVD method, niobium oxide, selenium, and sodium chloride powders are heated to different temperatures ranging from 300°C to 800°C in a furnace with a temperature gradient. A mixture of argon and hydrogen is used as the carrier gas . The thickness of this compound can be controlled by varying the temperature of the selenium powder.

Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature furnaces and controlled environments to ensure the purity and consistency of the product. The CVD method is commonly employed due to its ability to produce high-quality crystals and thin films.

Chemical Reactions Analysis

Types of Reactions: Niobium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation, forming niobium oxide (Nb₂O₅) when exposed to oxygen .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen at elevated temperatures to form niobium oxide.

Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert this compound to its elemental form.

Substitution: Substitution reactions involve replacing selenium atoms with other chalcogens or halogens under specific conditions.

Major Products:

Oxidation: Niobium oxide (Nb₂O₅)

Reduction: Elemental niobium and selenium

Substitution: Various niobium chalcogenides or halides

Scientific Research Applications

Niobium selenide has a wide range of scientific research applications due to its unique properties:

Comparison with Similar Compounds

- Molybdenum diselenide (MoSe₂)

- Tungsten diselenide (WSe₂)

- Niobium dioxide (NbO₂)

Properties

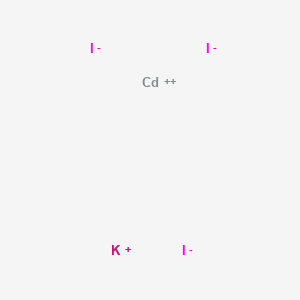

CAS No. |

12034-77-4 |

|---|---|

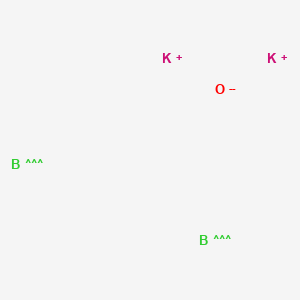

Molecular Formula |

NbSe2-4 |

Molecular Weight |

250.85 g/mol |

IUPAC Name |

niobium;selenium(2-) |

InChI |

InChI=1S/Nb.2Se/q;2*-2 |

InChI Key |

IRYOKUZYYFUICU-UHFFFAOYSA-N |

SMILES |

[Se]=[Nb]=[Se] |

Canonical SMILES |

[Se-2].[Se-2].[Nb] |

| 12034-77-4 | |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Q1: What are some common stoichiometries of niobium selenide compounds?

A1: Research has explored various this compound compounds, including NbSe2, NbSe3, Nb2Se9, and Nb9Se8. [, , , ]

Q2: What is unique about the structure of Nb9Se8 compared to other niobium selenides?

A2: Nb9Se8 exhibits a distorted single-layer structure, indicating a dimensionality-induced reconstruction compared to its bulk counterpart (Nb3Se4). This unique structure arises from tuning the chemical potential during the molecular beam epitaxy (MBE) growth process. []

Q3: How does the stoichiometry of this compound impact its superconducting properties?

A3: Studies on NbSex reveal that the superconducting transition temperature (Tc) is sensitive to composition. For instance, the 4H and 2H(β) phases of NbSex exhibit maximum Tc at stoichiometric compositions, with Tc decreasing as the composition deviates from stoichiometry. Interestingly, the 3R and 2H(a) phases do not exhibit superconductivity down to 1.6K, likely due to defect concentrations. []

Q4: What spectroscopic techniques are useful for characterizing niobium selenides?

A4: Researchers employ various techniques, including X-ray K emission spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) to analyze the electronic structure, vibrational modes, and chemical composition of niobium selenides. [, , ]

Q5: What makes this compound a promising material for rechargeable lithium batteries?

A5: Niobium selenides, particularly NbSe2, can act as inert cathodes in rechargeable lithium batteries. The performance depends on the presence of hexagonal platelets oriented favorably for lithium intercalation. Additionally, fibrous NbSe3 shows promise as an active cathode material. [, , ]

Q6: How does the morphology of NbSe2 impact its performance in dye-sensitized solar cells?

A6: NbSe2 nanoflowers exhibit superior performance compared to other morphologies when employed as counter electrodes in dye-sensitized solar cells. This enhanced performance is attributed to the unique nanoflower structure. []

Q7: Can this compound enhance the electrical conductivity of lubricating greases?

A7: Yes, incorporating NbSe2 into lubricating greases significantly improves their electrical conductivity. A 2 wt% NbSe2 doping can reduce volume resistivity tenfold compared to the base grease. []

Q8: How stable are this compound thin films under atmospheric conditions?

A8: APCVD-grown NbSe2 thin films, especially those deposited at lower temperatures, tend to be selenium-rich and can exhibit some degree of oxidation, as evidenced by the presence of Nb2O5. []

Q9: Can theoretical calculations predict the optical properties of this compound-based heterostructures?

A9: Yes, theoretical studies demonstrate that multilayer NbSe2 combined with titanium carbide (Ti3C2) can produce strong Fano resonance effects, enabling highly sensitive refractive index sensing applications. These calculations provide valuable insights into the potential of NbSe2 as a plasmonic material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B80278.png)